molecular formula C17H16N6O10 B085617 2,5-Bis(2,4-dinitroanilino)pentanoic acid CAS No. 10236-61-0

2,5-Bis(2,4-dinitroanilino)pentanoic acid

Cat. No. B085617
CAS RN: 10236-61-0
M. Wt: 464.3 g/mol
InChI Key: YRKUYJKLFVZPHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Bis(2,4-dinitroanilino)pentanoic acid, also known as BDNP, is a synthetic compound that has been widely used in scientific research for its unique properties. BDNP belongs to the family of nitroaryl compounds, which are known for their ability to interact with biological molecules and modulate their functions.

Mechanism Of Action

2,5-Bis(2,4-dinitroanilino)pentanoic acid is believed to interact with biological molecules through the formation of covalent bonds with specific amino acid residues. The compound has been shown to bind to cysteine and histidine residues in proteins, as well as to interact with guanine and adenine bases in DNA and RNA. 2,5-Bis(2,4-dinitroanilino)pentanoic acid can modulate the activity of enzymes by inhibiting their catalytic activity or altering their conformation. It can also affect the function of receptors and ion channels by modulating their ligand binding or gating properties.

Biochemical And Physiological Effects

2,5-Bis(2,4-dinitroanilino)pentanoic acid has been shown to have a wide range of biochemical and physiological effects. The compound can inhibit the activity of enzymes involved in various metabolic pathways, such as glycolysis, Krebs cycle, and oxidative phosphorylation. It can also modulate the function of ion channels and receptors involved in neuronal signaling, muscle contraction, and hormone secretion. 2,5-Bis(2,4-dinitroanilino)pentanoic acid has been shown to induce apoptosis in cancer cells, and to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2,5-Bis(2,4-dinitroanilino)pentanoic acid in lab experiments is its ability to selectively interact with specific biomolecules. The compound can be used to study the function of a particular enzyme or receptor, without affecting other cellular processes. 2,5-Bis(2,4-dinitroanilino)pentanoic acid is also relatively stable and can be stored for long periods of time without degradation. However, one of the limitations of using 2,5-Bis(2,4-dinitroanilino)pentanoic acid is its toxicity. The compound can be harmful to cells and organisms at high concentrations, and its use should be carefully controlled.

Future Directions

There are several future directions for the use of 2,5-Bis(2,4-dinitroanilino)pentanoic acid in scientific research. One area of interest is the development of new synthetic analogs that can selectively interact with specific biomolecules. Another direction is the use of 2,5-Bis(2,4-dinitroanilino)pentanoic acid in drug discovery, as the compound has been shown to have potential therapeutic applications. Finally, the use of 2,5-Bis(2,4-dinitroanilino)pentanoic acid in combination with other compounds or therapies may provide new insights into the mechanisms of disease and the development of new treatments.
Conclusion:
In conclusion, 2,5-Bis(2,4-dinitroanilino)pentanoic acid is a synthetic compound that has been widely used in scientific research for its unique properties. The compound can selectively interact with specific biomolecules and modulate their function, making it a valuable tool for studying the mechanisms of biological processes. While the compound has advantages and limitations for lab experiments, its potential applications in drug discovery and disease research make it an important area of future investigation.

Synthesis Methods

2,5-Bis(2,4-dinitroanilino)pentanoic acid is synthesized by reacting 2,4-dinitroaniline with diethyl malonate in the presence of an acid catalyst. The resulting product is then treated with sodium ethoxide to form the final compound. The synthesis of 2,5-Bis(2,4-dinitroanilino)pentanoic acid is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity.

Scientific Research Applications

2,5-Bis(2,4-dinitroanilino)pentanoic acid has been used extensively in scientific research as a tool to study the function of biological molecules. The compound is known to interact with proteins, nucleic acids, and other biomolecules, and modulate their activity. 2,5-Bis(2,4-dinitroanilino)pentanoic acid has been used to study the function of enzymes, receptors, and ion channels, as well as to investigate the mechanisms of signal transduction and gene expression.

properties

CAS RN

10236-61-0

Product Name

2,5-Bis(2,4-dinitroanilino)pentanoic acid

Molecular Formula

C17H16N6O10

Molecular Weight

464.3 g/mol

IUPAC Name

2,5-bis(2,4-dinitroanilino)pentanoic acid

InChI

InChI=1S/C17H16N6O10/c24-17(25)14(19-13-6-4-11(21(28)29)9-16(13)23(32)33)2-1-7-18-12-5-3-10(20(26)27)8-15(12)22(30)31/h3-6,8-9,14,18-19H,1-2,7H2,(H,24,25)

InChI Key

YRKUYJKLFVZPHV-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Other CAS RN

10236-61-0

Origin of Product

United States

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